molecular formula C11H14N2O2 B12678512 Urea, N'-(3-acetylphenyl)-N,N-dimethyl- CAS No. 42865-65-6

Urea, N'-(3-acetylphenyl)-N,N-dimethyl-

Cat. No.: B12678512
CAS No.: 42865-65-6
M. Wt: 206.24 g/mol
InChI Key: CPWQVHBZSBZUPJ-UHFFFAOYSA-N
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Description

Urea, N’-(3-acetylphenyl)-N,N-dimethyl- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(3-acetylphenyl)-N,N-dimethyl- typically involves the reaction of 3-acetylphenyl isocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(3-acetylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Urea, N’-(3-acetylphenyl)-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N’-(3-acetylphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N’-(4-acetylphenyl)-N,N-dimethyl-
  • Urea, N’-(3-acetylphenyl)-N,N-diethyl-
  • Urea, N’-(3-acetylphenyl)-N,N-dipropyl-

Uniqueness

Urea, N’-(3-acetylphenyl)-N,N-dimethyl- is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethyl groups on the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

42865-65-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3-acetylphenyl)-1,1-dimethylurea

InChI

InChI=1S/C11H14N2O2/c1-8(14)9-5-4-6-10(7-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15)

InChI Key

CPWQVHBZSBZUPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N(C)C

Origin of Product

United States

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